molecular formula C5H3N3O B6598680 [1,3]oxazolo[4,5-d]pyrimidine CAS No. 42850-93-1

[1,3]oxazolo[4,5-d]pyrimidine

Cat. No. B6598680
CAS RN: 42850-93-1
M. Wt: 121.10 g/mol
InChI Key: UDLYKXSOGKUKHH-UHFFFAOYSA-N
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Description

1,3-Oxazolo[4,5-d]pyrimidines are a class of heterocyclic compounds that have been widely studied in the scientific community due to their potential applications in a variety of fields. Heterocycles such as 1,3-oxazolo[4,5-d]pyrimidines are of great interest due to their unique properties, which make them attractive for use in drug discovery, materials science, and biochemistry.

Scientific Research Applications

Biological Activity and Inhibition Properties

  • Oxazolo[5,4-d]pyrimidines, being analogs of naturally occurring nucleic acid bases, have garnered interest due to their biologically active derivatives. Notably, 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones have demonstrated the ability to inhibit ricin, a significant finding in the realm of biochemical research (Mandal et al., 2008).

Synthetic Methods and Structural Applications

  • The synthesis and biological activity of oxazolo[4,5-d]pyrimidines have been extensively reviewed, highlighting the construction of the scaffold and its modifications, which play a crucial role in understanding their potential applications (De Coen et al., 2018).

Drug Discovery and Therapeutic Potential

  • The oxazole and pyrimidine rings are central to drug discovery, and oxazolopyrimidines, particularly oxazolo[5,4‐d]pyrimidines, have shown significant activity as agonists and antagonists in signaling pathways involved in cell life cycle regulation. Their versatility makes them promising for the development of new therapeutic agents (Zhirnov et al., 2021).

Antitumor Activities

  • Research on 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives has revealed their potential as inhibitors of FGFR1, a receptor implicated in various cancers. Some compounds in this class exhibited notable potency against cancer cell lines, suggesting their use in cancer therapy (Ye et al., 2015).

Novel Heterocyclic Systems

  • The development of new heterocyclic systems, such as 7,8-dihydroimidazo[1,2-c][1,3]oxazolo[4,5-e][1,2,3]triazine, has been explored, providing insight into the potential chemical diversity and applications of these compounds in various scientific fields (Gurenko et al., 2012).

properties

IUPAC Name

[1,3]oxazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c1-4-5(7-2-6-1)8-3-9-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLYKXSOGKUKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433667
Record name oxazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazolo[4,5-d]pyrimidine

CAS RN

42850-93-1
Record name oxazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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